molecular formula C16H17NO3 B11851274 N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B11851274
M. Wt: 271.31 g/mol
InChI Key: NLVUITILBHVVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a methoxybenzyl group and a methylbenzo[d][1,3]dioxol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylmethylene: A similar compound with a methylene group instead of an amine.

    N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylmethyl: A compound with a methyl group instead of an amine.

Uniqueness

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzyl group and benzodioxole core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C16H17NO3/c1-17(10-12-4-3-5-14(8-12)18-2)13-6-7-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3

InChI Key

NLVUITILBHVVKM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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